molecular formula C21H14N2O3 B4822516 2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole

Cat. No.: B4822516
M. Wt: 342.3 g/mol
InChI Key: CDPOZYFUBFMWAY-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 1,3-benzodioxole group and at position 5 with a 4-biphenylyl moiety. Its molecular formula is C₁₇H₁₃FN₂O₄S, with a monoisotopic mass of 360.058 g/mol .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-phenylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)20-22-23-21(26-20)17-10-11-18-19(12-17)25-13-24-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPOZYFUBFMWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-biphenylcarboxylic acid hydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

2-Phenyl-5-(4-Biphenylyl)-1,3,4-Oxadiazole (PBD)

  • Structure : Lacks the benzodioxole group but shares the biphenylyl substituent.
  • Applications : A benchmark fluor in plastic scintillators due to high fluorescence quantum yield. In polymethyl methacrylate (PMMA)-based scintillators, PBD exhibits strong emission but suffers from aggregation-induced quenching at high concentrations .
  • Performance : Scintillation efficiency is moderate compared to newer derivatives like B-PBD (see below) .

2-(4′-tert-Butylphenyl)-5-(4″-Biphenylyl)-1,3,4-Oxadiazole (B-PBD)

  • Structure : Features a tert-butyl group on the phenyl ring, enhancing solubility and reducing aggregation.
  • Applications : Used in electroluminescent devices and scintillators. In OLEDs, B-PBD serves as an electron-transport layer, achieving external quantum efficiencies (EQEs) up to 10.9% in solution-processed devices .
  • Advantages Over PBD : Higher thermal stability and improved solubility in organic solvents .
Compound Key Substituents Application Performance Metrics
Target Compound Benzodioxole, biphenylyl Under investigation N/A (limited data)
PBD Phenyl, biphenylyl Scintillators Moderate fluorescence
B-PBD tert-Butylphenyl, biphenylyl OLEDs, Scintillators EQE: 10.9%

Antimicrobial Derivatives

  • 2-(Methylsulfonyl)-5-((4-Fluorophenyl)sulfonyl)methyl)-1,3,4-Oxadiazole
    • Activity : Exhibits potent antibacterial effects against Xanthomonas oryzae (Xoo), with EC₅₀ values of 0.17 μg/mL, outperforming commercial agents like bismerthiazol .
    • Mechanism : Disrupts bacterial succinate dehydrogenase (SDH) via binding interactions similar to penthiopyrad .

Anti-Inflammatory Derivatives

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-Chlorophenyl)-1,3,4-Oxadiazole
    • Activity : Shows 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
Compound Bioactivity Key Substituents Efficacy (EC₅₀ or Inhibition)
Target Compound Unknown Benzodioxole, biphenylyl N/A
Methylsulfonyl Derivative Antibacterial Methylsulfonyl, fluorophenyl EC₅₀: 0.17 μg/mL
Bromophenyl Derivative Anti-inflammatory Bromophenyl, chlorophenyl 59.5% inhibition

Agrochemical Derivatives

1,3,4-Oxadiazole Thioethers

  • Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)
    • Activity : Demonstrates >50% inhibition against Sclerotinia sclerotiorum and herbicidal bleaching effects .
    • Mechanism : Binds to SDH protein via carbonyl interactions, similar to penthiopyrad .

Adamantane-Based Oxadiazoles

  • Example : 2-(Adamantan-1-yl)-5-(4-Fluorophenyl)-1,3,4-Oxadiazole
    • Properties : Rigid adamantane group enhances molecular packing and stability. Crystallographic studies reveal para-substituents influence intermolecular interactions .

Key Structural and Functional Insights

  • Biological Potential: While direct data are lacking, analogs with sulfonyl or halogenated substituents show that electron-withdrawing groups enhance antimicrobial and anti-inflammatory activities .
  • Material Design : Bulky substituents (e.g., tert-butyl in B-PBD) improve solubility and reduce aggregation, a strategy applicable to the target compound for device fabrication .

Biological Activity

2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, characterized by its unique structural features that include a benzodioxole moiety and a biphenyl group. This compound has garnered attention in various fields of research due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C21H14N2O3
  • Molecular Weight : 342.35 g/mol
  • InChI : InChI=1S/C21H14N2O3/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)20-22-23-21(26-20)17-10-11-18-19(12-17)25-13-24-18/h1-12H,13H2

The structural characteristics of this compound contribute to its diverse biological activities. The presence of the oxadiazole ring is often associated with various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. For instance:

Bacterial Strain Activity
Staphylococcus aureusStrong
Escherichia coliModerate
Klebsiella pneumoniaeWeak

The compound's mechanism of action involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the effects of this compound on normal and cancerous cell lines. The results suggest that:

  • At lower concentrations (up to 50 µM), the compound does not adversely affect normal cell viability.
  • Higher concentrations (100 µM) may lead to increased cytotoxicity in certain cancer cell lines.

Table below summarizes the cytotoxicity findings:

Concentration (µM) Effect on Normal Cells Effect on Cancer Cells
0No effectNo effect
50Increased viabilityModerate cytotoxicity
100Decreased viabilityHigh cytotoxicity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural configuration allows it to fit into active sites of target proteins, modulating their activity. This interaction can lead to various biological responses depending on the context of the interaction .

Case Studies

Several studies have explored the biological potential of this compound:

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus spp., while showing moderate activity against Gram-negative strains .
  • Cytotoxicity Evaluation : Research conducted on cancer cell lines demonstrated that the compound could selectively induce apoptosis in malignant cells while sparing normal cells at lower concentrations. This selectivity highlights its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole

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